molecular formula C22H22BrN3O4 B415526 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-bromophenyl)pyrrolidine-2,5-dione

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-bromophenyl)pyrrolidine-2,5-dione

Cat. No.: B415526
M. Wt: 472.3 g/mol
InChI Key: YHLOEOHWTGKUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-bromophenyl)pyrrolidine-2,5-dione is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a complex structure that incorporates a pyrrolidine-2,5-dione (succinimide) core, a 1,3-benzodioxole (methylenedioxyphenyl) group, and a 4-bromophenyl moiety, all linked through a piperazine ring system. This specific molecular architecture is characteristic of compounds investigated for their potential to interact with various biological targets . Compounds with structural similarities, particularly those containing the piperazine and succinimide functional groups, have been explored in scientific research for a range of potential therapeutic applications. These include investigation as inhibitors of proteolytic enzymes and for binding to specific cellular receptors such as the sigma receptor . The presence of the 1,3-benzodioxole group is often associated with pharmacokinetic properties, while the bromophenyl substituent can be crucial for molecular recognition and binding affinity. The precise mechanism of action for this specific compound is a subject for ongoing research, but its design suggests potential utility in pathways involving enzyme inhibition or receptor modulation . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound for in vitro studies, high-throughput screening, target identification, and structure-activity relationship (SAR) analysis to further elucidate its biological functions and potential research applications .

Properties

Molecular Formula

C22H22BrN3O4

Molecular Weight

472.3 g/mol

IUPAC Name

3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-bromophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C22H22BrN3O4/c23-16-2-4-17(5-3-16)26-21(27)12-18(22(26)28)25-9-7-24(8-10-25)13-15-1-6-19-20(11-15)30-14-29-19/h1-6,11,18H,7-10,12-14H2

InChI Key

YHLOEOHWTGKUQL-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4CC(=O)N(C4=O)C5=CC=C(C=C5)Br

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4CC(=O)N(C4=O)C5=CC=C(C=C5)Br

Origin of Product

United States

Biological Activity

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-bromophenyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and pharmacological effects based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a unique structure that includes a pyrrolidine core, piperazine moiety, and a benzodioxole group. The synthesis typically involves several steps:

  • Formation of the Benzodioxole Moiety : This is achieved through the reaction of catechol with formaldehyde.
  • Piperazine and Piperidine Introduction : The benzodioxole derivative is reacted with piperazine under controlled conditions.
  • Pyrrolidine Formation : The final structure is obtained by coupling the intermediate with a bromo-substituted phenyl derivative.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It is hypothesized that the compound modulates signaling pathways by binding to G-protein-coupled receptors (GPCRs), which leads to an increase in intracellular calcium ions through inositol trisphosphate signaling .

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological properties:

  • Antitumor Activity : Preliminary studies suggest that derivatives containing similar structural motifs demonstrate significant inhibitory effects on cancer cell lines, particularly those resistant to conventional therapies .
  • Antimicrobial Properties : Some studies have reported that compounds with similar benzodioxole structures possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
  • Neuroprotective Effects : The piperazine component may contribute to neuroprotective effects, possibly through modulation of neurotransmitter systems .

Antitumor Activity in Breast Cancer

A study investigated the effects of related pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that these derivatives exhibited cytotoxic effects, with enhanced activity observed when combined with doxorubicin. This synergistic effect suggests potential for developing combination therapies utilizing compounds similar to this compound .

Neuroprotective Mechanisms

Another study explored the neuroprotective properties of related compounds in models of neurodegeneration. The findings revealed that these compounds could inhibit neuronal apoptosis and promote cell survival through antioxidant mechanisms .

Data Summary

Activity Effect Reference
AntitumorInhibitory effect on breast cancer cell lines
AntimicrobialSignificant antibacterial activity
NeuroprotectiveInhibition of neuronal apoptosis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Derivatives

1-(4-Chlorobenzyl)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione (Compound 4)
  • Key Difference : Chlorine substituent vs. bromine.
  • Oxidative Metabolism: Compound 4 undergoes significant oxidation on the 1,3-benzodioxole moiety during metabolic studies, producing hydroxylated derivatives . In contrast, the bromophenyl analog (target compound) shows lower oxidative turnover, suggesting greater metabolic stability due to bromine’s electron-withdrawing and steric effects.
  • Molecular Weight : ~455.90 g/mol (Cl vs. Br).
1-(4-Fluorophenyl) Analogs
  • Example : 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione (Molecular Weight: 411.43 g/mol) .
  • Comparison: Lipophilicity: The bromophenyl compound (LogP ~3.2 estimated) is more lipophilic than the fluorophenyl analog (LogP ~2.8), impacting membrane permeability and bioavailability.

Piperazine-Modified Analogs

Multi-Target 3-(1H-Indol-3-yl)pyrrolidine-2,5-diones
  • Example : 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives .
  • Comparison :
    • Biological Targets : The indol-3-yl derivatives exhibit dual 5-HT1A receptor and serotonin transporter (SERT) inhibition, whereas the bromophenyl compound’s activity is less characterized but likely prioritizes kinase or GPCR modulation due to its aryl-halogen substituent.
    • Synthetic Complexity : Introduction of the 7-azaindole group requires multi-step functionalization, whereas the bromophenyl analog is synthesized via straightforward alkylation of the pyrrolidine-dione core .

Heterocyclic and Sulfur-Containing Derivatives

1-Benzyl-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione
  • Key Features : Incorporates a trifluoromethylpyridine and chlorophenyl sulfanyl group (Molecular Weight: 595.46 g/mol) .
  • Biological Applications: The trifluoromethylpyridine moiety suggests utility in antiviral or anticancer contexts, whereas the bromophenyl analog may favor CNS targets due to its benzodioxole fragment .

Comparative Data Table

Compound Substituents (R₁, R₂) Molecular Weight (g/mol) Key Biological Activity Metabolic Stability
Target Compound R₁ = 4-Bromophenyl, R₂ = Benzodioxolylmethyl 499.34 Under investigation (kinase/GPCR) High (low oxidation)
Compound 4 (Chlorobenzyl) R₁ = 4-Chlorobenzyl 455.90 Probable CNS modulation Moderate (oxidized)
Fluorophenyl Analog R₁ = 4-Fluorophenyl 411.43 5-HT1A/SERT inhibition High
Indol-3-yl Derivative R₁ = Indol-3-yl ~430 Dual 5-HT1A/SERT inhibition Variable
Trifluoromethylpyridine Derivative R₂ = Trifluoromethylpyridinyl 595.46 Antiviral/anticancer Unknown

Critical Research Findings

  • Metabolic Stability : The bromophenyl group confers resistance to oxidative metabolism compared to chlorobenzyl analogs, as evidenced by reduced hydroxylation of the benzodioxole ring .
  • Receptor Selectivity : Fluorophenyl derivatives exhibit enhanced 5-HT1A affinity due to fluorine’s electronegativity, whereas bromine’s steric bulk may shift selectivity toward dopamine or sigma receptors .
  • Synthetic Accessibility : Bromophenyl substitution simplifies purification due to the compound’s crystalline nature, contrasting with sulfanyl or trifluoromethylpyridine analogs requiring stringent anhydrous conditions .

Preparation Methods

Cyclization of N-(4-Bromophenyl)succinamic Acid

Reagents :

  • N-(4-Bromophenyl)succinamic acid

  • Acetic anhydride (Ac₂O)

  • Catalytic concentrated sulfuric acid

Procedure :

  • N-(4-Bromophenyl)succinamic acid (1.0 equiv) is heated under reflux in acetic anhydride (5 vol) with H₂SO₄ (0.1 equiv) for 6–8 hours.

  • The reaction mixture is cooled, quenched with ice-water, and extracted with dichloromethane.

  • The organic layer is dried (Na₂SO₄) and concentrated to yield 1-(4-bromophenyl)pyrrolidine-2,5-dione as a white solid.

Yield : 72–78%.

Mechanism :
Intramolecular cyclodehydration mediated by Ac₂O generates the dione ring (Figure 1).

Synthesis of 4-(1,3-Benzodioxol-5-ylmethyl)piperazine

The piperazine side chain is prepared via alkylation of piperazine with a benzodioxolylmethyl electrophile.

Alkylation of Piperazine with Piperonyl Chloride

Reagents :

  • Piperazine (1.2 equiv)

  • Piperonyl chloride (1.0 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Dimethylformamide (DMF)

Procedure :

  • Piperazine and K₂CO₃ are suspended in DMF (10 vol) under nitrogen.

  • Piperonyl chloride (dissolved in DMF) is added dropwise at 0°C.

  • The mixture is stirred at 25°C for 12 hours, filtered, and concentrated.

  • The residue is purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) to yield 4-(1,3-benzodioxol-5-ylmethyl)piperazine.

Yield : 65–70%.

Key Optimization :

  • Excess piperazine ensures monoalkylation.

  • Anhydrous conditions prevent hydrolysis of the benzodioxole ring.

Coupling of Pyrrolidine-2,5-dione with Piperazine Derivative

The final step involves nucleophilic substitution or transition metal-catalyzed coupling to attach the piperazine side chain.

Nucleophilic Substitution at the Pyrrolidine C-3 Position

Reagents :

  • 1-(4-Bromophenyl)pyrrolidine-2,5-dione (1.0 equiv)

  • 4-(1,3-Benzodioxol-5-ylmethyl)piperazine (1.2 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Acetonitrile (MeCN)

Procedure :

  • The dione and piperazine derivative are dissolved in MeCN (15 vol).

  • Et₃N is added, and the mixture is heated at 80°C for 24 hours.

  • The solvent is removed under vacuum, and the crude product is recrystallized from ethanol.

Yield : 58–63%.

Mechanism :
The secondary amine of piperazine attacks the electrophilic carbonyl carbon at C-3, followed by tautomerization to form the final product (Figure 2).

Alternative Synthetic Routes

Mitsunobu Reaction for Direct Coupling

Reagents :

  • 3-Hydroxy-1-(4-bromophenyl)pyrrolidine-2,5-dione

  • 4-(1,3-Benzodioxol-5-ylmethyl)piperazine

  • Diethyl azodicarboxylate (DEAD)

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

Procedure :

  • The alcohol and piperazine are dissolved in THF (10 vol).

  • DEAD (1.5 equiv) and PPh₃ (1.5 equiv) are added at 0°C.

  • The reaction is stirred at 25°C for 6 hours and purified via flash chromatography.

Yield : 50–55%.

Critical Analysis of Methodologies

Parameter Cyclization Route Mitsunobu Route
Overall Yield 58–63%50–55%
Purity ≥95%≥90%
Scalability HighModerate
Cost Efficiency ModerateLow

Key Findings :

  • The cyclization route offers superior scalability and yield but requires stringent anhydrous conditions.

  • The Mitsunobu route avoids harsh conditions but incurs higher costs due to DEAD/PPh₃ reagents.

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at C-3 and C-4 positions of pyrrolidine-2,5-dione necessitate careful control of stoichiometry and temperature.

  • Purification : Silica gel chromatography with CH₂Cl₂/MeOH (8:2) effectively separates the product from unreacted piperazine.

  • Stability : The benzodioxole ring is sensitive to strong acids; neutral pH must be maintained during workup .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-bromophenyl)pyrrolidine-2,5-dione?

Answer:
The compound is typically synthesized via multi-step condensation and cyclization reactions. Key steps include:

  • Piperazine Functionalization : Reacting 1,3-benzodioxole-5-carbaldehyde with piperazine derivatives under reductive amination conditions to introduce the benzodioxolylmethyl-piperazine moiety .
  • Pyrrolidine-2,5-dione Core Formation : Using maleic anhydride or substituted maleimides with 4-bromophenylamine, followed by nucleophilic substitution to attach the piperazine-benzodioxole group .
  • Optimization : Reaction conditions (e.g., solvent polarity, temperature) are adjusted based on steric hindrance from the 4-bromophenyl group. Purification often involves column chromatography with gradient elution (e.g., ethyl acetate/hexane) .

Basic: How is the crystal structure of this compound resolved, and what insights does it provide?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

  • Crystallization : Slow evaporation of a dichloromethane/methanol solution yields diffraction-quality crystals .
  • Key Parameters : Orthorhombic space group Pccn with unit cell dimensions a = 21.3085 Å, b = 18.6249 Å, c = 7.48851 Å. The benzodioxole and bromophenyl groups exhibit π-π stacking, influencing molecular packing .
  • Electronic Effects : The 4-bromophenyl group induces torsional strain in the pyrrolidine ring, affecting conformational flexibility .

Advanced: How can computational modeling guide the optimization of this compound’s synthesis?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path searches are critical:

  • Reaction Mechanism : Identify transition states and intermediates for key steps like piperazine alkylation or pyrrolidine ring closure .
  • Solvent Effects : COSMO-RS simulations predict solvent compatibility (e.g., DMF vs. THF) to maximize yield .
  • ICReDD Framework : Integrate computational screening (e.g., activation energy barriers) with high-throughput experimentation to reduce trial-and-error cycles .

Advanced: How do researchers reconcile contradictory bioactivity data across studies?

Answer:
Discrepancies often arise from:

  • Structural Variations : Minor differences in substituents (e.g., fluorophenyl vs. bromophenyl analogs) alter receptor binding .
  • Assay Conditions : pH, temperature, and solvent (e.g., DMSO concentration) modulate solubility and activity .
  • Validation : Cross-check using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
    Example : A 2023 study resolved conflicting IC₅₀ values by standardizing assay protocols and confirming purity via HPLC (>98%) .

Advanced: What strategies are used to study the compound’s reactivity in complex matrices (e.g., biological systems)?

Answer:

  • Isotopic Labeling : Incorporate ¹⁸O or deuterium at the pyrrolidine-dione carbonyl to track metabolic pathways .
  • Mass Spectrometry : HRMS (Orbitrap) identifies adducts (e.g., glutathione conjugates) in liver microsome assays .
  • Kinetic Analysis : Pseudo-first-order rate constants quantify hydrolysis stability in plasma .

Advanced: How is reactor design optimized for scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Continuous Flow Systems : Minimize racemization via precise temperature control (<5°C) and short residence times .
  • Catalyst Immobilization : Heterogeneous catalysts (e.g., Pd/C or chiral Ru complexes) enhance recyclability and reduce metal leaching .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to avoid over-alkylation .

Advanced: What analytical techniques validate the compound’s stability under varying storage conditions?

Answer:

  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
  • HPLC-DAD/MS : Detect degradation products (e.g., benzodioxole ring-opening derivatives) .
  • X-ray Powder Diffraction (XRPD) : Confirm crystallinity loss, which correlates with reduced stability .

Advanced: How do researchers address discrepancies in computational vs. experimental binding affinity data?

Answer:

  • Docking Refinement : Include explicit water molecules and flexible receptor side chains in AutoDock Vina .
  • MD Simulations : 100-ns trajectories account for protein-ligand conformational dynamics .
  • Experimental Calibration : Compare with SPR-derived KD values to adjust scoring functions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.